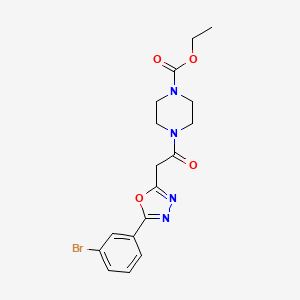
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19BrN4O4 and its molecular weight is 423.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Piperazine derivatives often exhibit a wide range of biological activities and can interact with various targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes .
Mode of Action
Without specific information, it’s challenging to determine the exact mode of action of this compound. Molecules containing a piperazine ring often act as ligands for their targets, binding to them and modulating their activity .
Biologische Aktivität
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that combines various functional groups, including an oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H16BrN3O4
- Molecular Weight : 462.3 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | E. coli | 15 | |
| Oxadiazole Derivative B | S. aureus | 20 | |
| This compound | B. subtilis | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Recent studies suggest that compounds with oxadiazole structures can induce apoptosis in cancer cells. The following table highlights findings from recent research:
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can modulate inflammatory pathways and reduce cytokine production. A case study demonstrated that certain oxadiazole derivatives significantly decreased levels of TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Antimicrobial Properties :
A study published in the Journal of Medicinal Chemistry examined a series of oxadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole structure could enhance activity against these pathogens . -
Anticancer Evaluation :
In vitro studies on the anticancer effects of this compound revealed significant cytotoxicity against several cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase-dependent mechanisms .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O4/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)11-14-19-20-16(26-14)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYVDPPQREXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














